molecular formula C15H10O3 B13845981 3-(2-Benzofuranyl)benzoic acid CAS No. 835595-07-8

3-(2-Benzofuranyl)benzoic acid

Cat. No.: B13845981
CAS No.: 835595-07-8
M. Wt: 238.24 g/mol
InChI Key: YXFVUPBRAAWFRZ-UHFFFAOYSA-N
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Description

3-(2-Benzofuranyl)benzoic acid is an organic compound that features a benzofuran ring fused to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Benzofuranyl)benzoic acid typically involves the formation of the benzofuran ring followed by its attachment to the benzoic acid moiety. One common method includes the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran ring . This is followed by Friedel-Crafts acylation to introduce the benzoic acid group.

Industrial Production Methods: Industrial production of benzofuran derivatives often employs catalytic processes to ensure high yield and purity. Methods such as proton quantum tunneling and free radical cyclization cascades have been developed to construct complex benzofuran rings with fewer side reactions and higher yields .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Benzofuranyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the benzofuran ring to dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, introducing various substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine and nitric acid are used for halogenation and nitration reactions, respectively.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Halogenated and nitrated benzofuran derivatives.

Scientific Research Applications

3-(2-Benzofuranyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Benzofuranyl)benzoic acid involves its interaction with various molecular targets. The benzofuran ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can interact with enzymes and receptors, modulating biological pathways involved in inflammation and infection .

Comparison with Similar Compounds

  • 2-Benzofuranylbenzoic acid
  • 3-Benzofuranylbenzoic acid
  • 2-(2-Benzofuranyl)benzoic acid

Comparison: 3-(2-Benzofuranyl)benzoic acid is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to other benzofuran derivatives, it exhibits distinct anti-tumor and antibacterial properties, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

835595-07-8

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

3-(1-benzofuran-2-yl)benzoic acid

InChI

InChI=1S/C15H10O3/c16-15(17)12-6-3-5-10(8-12)14-9-11-4-1-2-7-13(11)18-14/h1-9H,(H,16,17)

InChI Key

YXFVUPBRAAWFRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=CC=C3)C(=O)O

Origin of Product

United States

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